6-(4-phenoxyphenyl)-4,5-dihydropyridazin-3(2H)-one
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Overview
Description
The compound “6-(4-phenoxyphenyl)-4,5-dihydropyridazin-3(2H)-one” is a complex organic molecule. It contains a pyridazinone ring, which is a six-membered ring with two nitrogen atoms, and a phenoxyphenyl group, which consists of two benzene rings connected by an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the pyridazinone and phenoxyphenyl groups. These groups contain multiple aromatic rings, which can contribute to the stability of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Similar compounds have been involved in reactions such as palladium-catalyzed coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its stability would be influenced by the presence of aromatic rings .Scientific Research Applications
Synthesis and Chemical Properties
- Preparation Techniques : Efficient methods for preparing 4- and 5-phenyl-4,5-dihydropyridazin-3(2H)-ones have been developed, with applications in synthesizing analogs with substituted phenyl rings (Breukelman, Meakins, & Roe, 1985).
- Chemical Reactions and Derivatives : Exploration of main reactions and synthesis of derivatives, including hydroxyphenyl compounds and aminophenyl analogs (Breukelman et al., 1985).
- Characterization and Structural Analysis : Investigations into the crystal structure and Hirshfeld surface analyses of various derivatives, providing insights into molecular interactions and properties (Dadou et al., 2019).
Pharmacological Properties and Applications
- Antihypertensive Activity : Synthesis of derivatives with antihypertensive properties, contributing to cardiovascular drug research (Siddiqui, Mishra, & Shaharyar, 2010).
- Cancer Cell Killing : Optimization of modulators for SLFN12-dependent cancer cell killing, highlighting potential applications in oncology (Lewis et al., 2019).
- Anticonvulsant and Muscle Relaxant Activities : Derivatives showing promise in anticonvulsant and muscle relaxant activities, suggesting potential use in neurological disorders (Sharma, Verma, Sharma, & Prajapati, 2013).
Solubility and Thermodynamics
- Solubility Studies : Investigations into the solubility and thermodynamics of derivatives in various solvents, essential for drug formulation and delivery (Shakeel et al., 2017).
Potential in Cardiovascular Research
- Vasodilatory Activity : Synthesis and evaluation of amide derivatives for vasodilatory activity, contributing to cardiovascular research (Bansal et al., 2009).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(4-phenoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-16-11-10-15(17-18-16)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNFOMPBXKCSSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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